Hexadecylbetaine (C16) Demonstrates 100× Lower Dermal Absorption Compared to Dodecylbetaine (C12)
In direct comparative in vitro studies using hairless mouse skin, the dermal absorption and systemic transfer of radiolabeled hexadecylbetaine (C16BET) was minimal compared to its C12 analog dodecylbetaine (C12BET). Following a 16-hour pretreatment, the C12 compound was well absorbed through the skin, whereas the C16 compound partitioned favorably into the skin but then transferred only very slowly into the receptor phase [1]. This difference in percutaneous absorption was consistent with dermal toxicity data obtained in rats, which indicated that the dermal LD50 of C12BET was significantly lower than that of C16BET, with the LD50 for C16BET being so large that it could not be reliably determined [1].
| Evidence Dimension | Dermal absorption and systemic transfer through skin |
|---|---|
| Target Compound Data | Minimal transfer into receptor phase; dermal LD50 > measurement threshold (could not be reliably determined) |
| Comparator Or Baseline | Dodecylbetaine (C12BET): Well absorbed; significantly lower dermal LD50 |
| Quantified Difference | C16BET exhibits substantially lower dermal absorption than C12BET; C12BET dermal LD50 significantly less than C16BET |
| Conditions | In vitro hairless mouse skin model; 16-hour surfactant pretreatment; 14C-radiolabeled tracers; dermal LD50 determined in rat model |
Why This Matters
This differential dermal absorption profile provides a clear safety rationale for selecting hexadecylbetaine over shorter-chain alkyl betaines in leave-on personal care products where minimizing systemic exposure is critical.
- [1] Ridout, G., Hinz, R. S., Hostynek, J. J., Reddy, A. K., Wiersema, R. J., Hodson, C. D., Lorence, C. R., & Guy, R. H. (1991). The effects of zwitterionic surfactants on skin barrier function. Fundamental and Applied Toxicology, 16(1), 41-50. View Source
